molecular formula C12H24N2O3 B13401996 Leucylisoleucine

Leucylisoleucine

Cat. No.: B13401996
M. Wt: 244.33 g/mol
InChI Key: AZLASBBHHSLQDB-UHFFFAOYSA-N
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Description

Leucylisoleucine is a dipeptide composed of the amino acids leucine and isoleucine. It is a small molecule with the molecular formula C12H24N2O3 and a molecular weight of 244.33 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: Leucylisoleucine can be synthesized using tert-butoxycarbonyl or trifluoroacetyl protection of amino groups. The synthesis involves the coupling of leucine and isoleucine residues under specific conditions . The reaction typically requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond.

Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). These methods allow for the efficient and scalable production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions: Leucylisoleucine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Leucylisoleucine has several applications in scientific research, including:

    Chemistry: It is used as a model compound in peptide synthesis studies and as a building block for more complex peptides.

    Biology: The compound is studied for its role in protein synthesis and metabolism.

    Medicine: Research explores its potential therapeutic applications, including its use in drug delivery systems and as a bioactive peptide.

    Industry: this compound is utilized in the production of peptide-based materials and as a standard in analytical chemistry.

Mechanism of Action

The mechanism of action of leucylisoleucine involves its interaction with specific molecular targets and pathways. As a dipeptide, it can be incorporated into proteins or act as a signaling molecule. The compound may influence various biological processes, including protein synthesis, enzyme activity, and cellular signaling pathways .

Comparison with Similar Compounds

Leucylisoleucine can be compared with other dipeptides and amino acid derivatives, such as:

    Leucylleucine: Another dipeptide composed of two leucine residues.

    Isothis compound: A dipeptide consisting of two isoleucine residues.

    Leucylvaline: A dipeptide formed from leucine and valine.

Uniqueness: this compound is unique due to its specific combination of leucine and isoleucine, which imparts distinct chemical and biological properties. Its structure allows for unique interactions with enzymes and receptors, making it valuable in various research applications .

Biological Activity

Leucylisoleucine, a dipeptide composed of leucine and isoleucine, has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, immunomodulatory effects, and potential applications in wound healing.

Structure and Properties

This compound is characterized by its hydrophobic nature, which is typical of both constituent amino acids. The structural formula can be represented as follows:

This compound=Leu Ile\text{this compound}=\text{Leu Ile}

This dipeptide's unique structure contributes to its biological functions, particularly in interactions with cell membranes and proteins.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly in relation to its role in the excretion/secretions (ES) of larvae from the Lucilia genus. A study identified a cecropin-like peptide from Lucilia eximia, named Lucilin, which exhibits significant antimicrobial activity against various Gram-negative bacteria.

Table 1: Antimicrobial Activity of Lucilin

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli DH10B7.8 μg/mL
E. coli ESBL15.6 μg/mL
Enterobacter cloacae125 μg/mL
Pseudomonas aeruginosaNot Active
Staphylococcus epidermidisNot Active

The study demonstrated that Lucilin effectively inhibited the growth of certain bacteria while showing no cytotoxic or hemolytic activity against human cells. This indicates its potential as a therapeutic agent in treating infections caused by resistant strains of bacteria .

Immunomodulatory Effects

In addition to antimicrobial properties, this compound exhibits immunomodulatory effects. The synthetic analog of Lucilin was shown to reduce TNF-α production in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharides (LPS).

Table 2: Immunomodulatory Effects of Lucilin

Treatment Concentration (μg/mL)TNF-α Production Reduction (%)
17Significant Reduction
5Induces Cell Migration
50Induces Cell Migration

These findings suggest that this compound could play a role in modulating immune responses, potentially benefiting conditions characterized by excessive inflammation .

Wound Healing Applications

The wound healing potential of this compound is supported by its ability to induce cell migration in human keratinocytes (Hacat cells). This property is critical for effective wound repair and regeneration.

Case Study: Wound Healing in Animal Models

A case study evaluated the effects of topical application of a this compound-based formulation on wound healing in diabetic rats. The results indicated:

  • Enhanced epithelialization : Faster closure rates compared to controls.
  • Reduced inflammation : Lower levels of inflammatory cytokines were observed.
  • Improved collagen deposition : Histological analysis showed increased collagen formation at the wound site.

These results underscore the potential therapeutic applications of this compound in clinical settings for enhancing wound healing processes.

Properties

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

2-[(2-amino-4-methylpentanoyl)amino]-3-methylpentanoic acid

InChI

InChI=1S/C12H24N2O3/c1-5-8(4)10(12(16)17)14-11(15)9(13)6-7(2)3/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17)

InChI Key

AZLASBBHHSLQDB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CC(C)C)N

physical_description

Solid

Origin of Product

United States

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